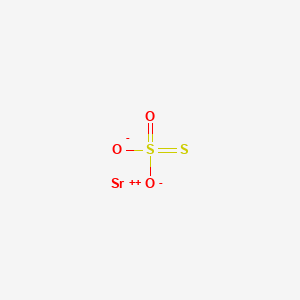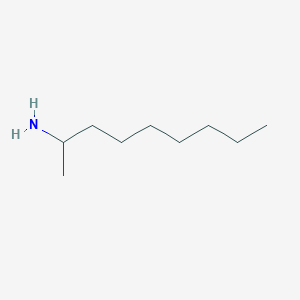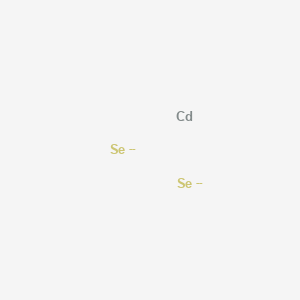
Cadmium diselenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium diselenide (CdSe) is a semiconductor material that has attracted significant attention in recent years due to its unique optical and electronic properties. CdSe is a compound of cadmium and selenium, with a chemical formula of CdSe. It is a direct bandgap semiconductor with a bandgap energy of 1.7 eV and a melting point of 1250°C. CdSe can be synthesized using various methods, including chemical vapor deposition, solvothermal synthesis, and hydrothermal synthesis.
Mécanisme D'action
The mechanism of action of Cadmium diselenide is not fully understood. However, it is known that Cadmium diselenide can interact with biological molecules, such as proteins and DNA, and induce oxidative stress. Cadmium diselenide can also induce apoptosis and cell death in various cell types.
Biochemical and Physiological Effects
Cadmium diselenide has been shown to have various biochemical and physiological effects, including oxidative stress, inflammation, and DNA damage. Cadmium diselenide can also affect the immune system and alter gene expression. In addition, Cadmium diselenide can accumulate in various organs, including the liver, kidneys, and lungs, and cause toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Cadmium diselenide has several advantages for lab experiments, including its unique optical and electronic properties, ease of synthesis, and stability. However, Cadmium diselenide also has limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
Cadmium diselenide has significant potential for various applications, including optoelectronics, photovoltaics, and catalysis. Future research should focus on improving the synthesis methods of Cadmium diselenide, understanding its mechanism of action, and developing safer and more efficient applications. In addition, the potential toxicity of Cadmium diselenide should be further investigated, and appropriate safety measures should be implemented.
Méthodes De Synthèse
Cadmium diselenide can be synthesized using various methods, including chemical vapor deposition, solvothermal synthesis, and hydrothermal synthesis. Chemical vapor deposition involves the deposition of Cadmium diselenide on a substrate using a vapor-phase reaction. Solvothermal synthesis involves the use of a solvent to dissolve the precursors and then heating the solution to form Cadmium diselenide. Hydrothermal synthesis involves the use of a high-pressure water solution to form Cadmium diselenide.
Applications De Recherche Scientifique
Cadmium diselenide has been extensively studied for its potential applications in various fields, including optoelectronics, photovoltaics, and catalysis. In optoelectronics, Cadmium diselenide is used as a component in light-emitting diodes, solar cells, and photodetectors. In photovoltaics, Cadmium diselenide is used as a sensitizing material in dye-sensitized solar cells. In catalysis, Cadmium diselenide is used as a photocatalyst for the degradation of organic pollutants.
Propriétés
Numéro CAS |
12400-33-8 |
|---|---|
Nom du produit |
Cadmium diselenide |
Formule moléculaire |
CdSe2-4 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
cadmium;selenium(2-) |
InChI |
InChI=1S/Cd.2Se/q;2*-2 |
Clé InChI |
RXCICHUQZQBRJF-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Cd] |
SMILES canonique |
[Se-2].[Se-2].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)
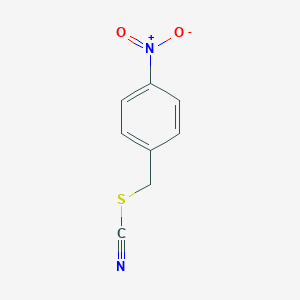
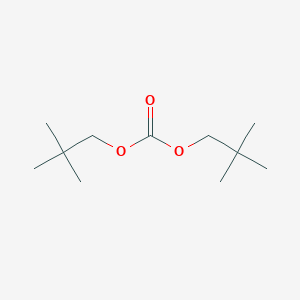

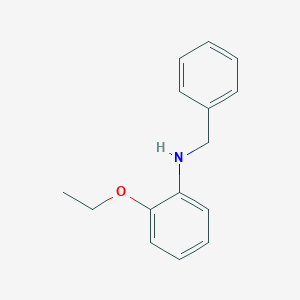

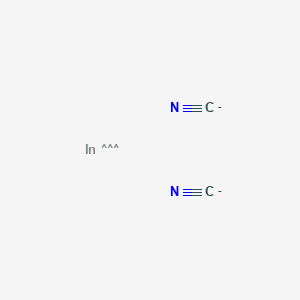
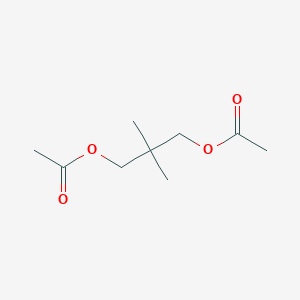
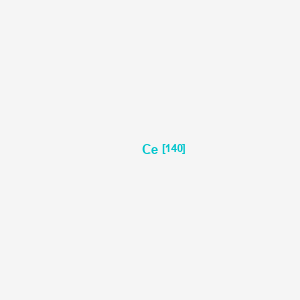
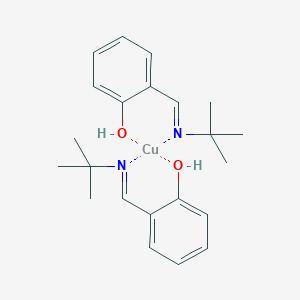
![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)
